molecular formula C22H23BrN2O3S B11520453 Ethyl 2-[(4-bromobenzyl)sulfanyl]-4-(2-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

Ethyl 2-[(4-bromobenzyl)sulfanyl]-4-(2-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B11520453
M. Wt: 475.4 g/mol
InChI Key: GRLVRJCECHLWPM-UHFFFAOYSA-N
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Description

ETHYL 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and an aldehyde in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

ETHYL 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-BROMOPHENYL)ACETATE: A related compound with similar structural features but different functional groups.

    ETHYL 2-(4-BROMOPHENYL)METHYLTHIOACETATE: Another similar compound with a thioether linkage.

Uniqueness

ETHYL 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(2-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H23BrN2O3S

Molecular Weight

475.4 g/mol

IUPAC Name

ethyl 2-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C22H23BrN2O3S/c1-4-28-21(26)19-14(2)24-22(29-13-15-9-11-16(23)12-10-15)25-20(19)17-7-5-6-8-18(17)27-3/h5-12,20H,4,13H2,1-3H3,(H,24,25)

InChI Key

GRLVRJCECHLWPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2OC)SCC3=CC=C(C=C3)Br)C

Origin of Product

United States

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